
5-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with tetrahydrofuran-2-ylmethylamine under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted thiophene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced thiophene derivatives.
Applications De Recherche Scientifique
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
Uniqueness
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both a bromine atom and a tetrahydrofuran-2-ylmethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C10H12BrNO2S |
|---|---|
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
5-bromo-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-4-3-8(15-9)10(13)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,12,13) |
Clé InChI |
PUFMJUNWICAGME-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=CC=C(S2)Br |
Solubilité |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


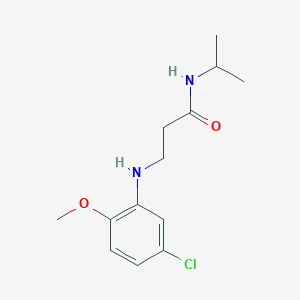


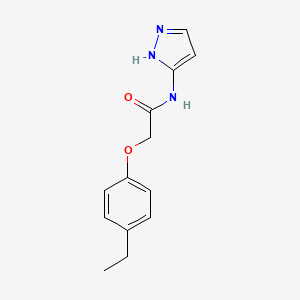
![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)

![n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine](/img/structure/B14897959.png)
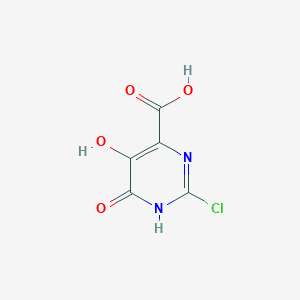



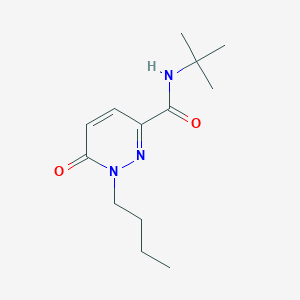
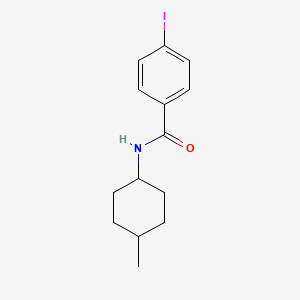
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
